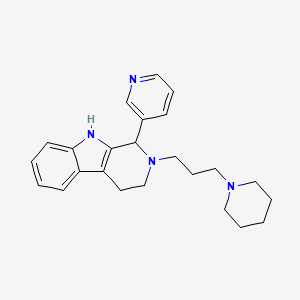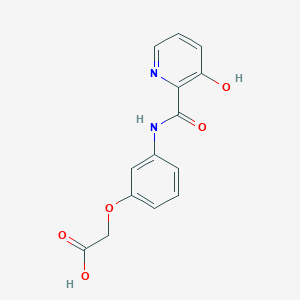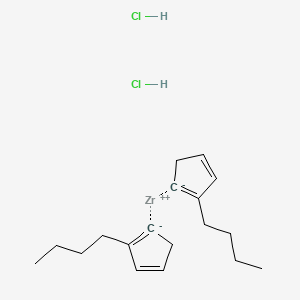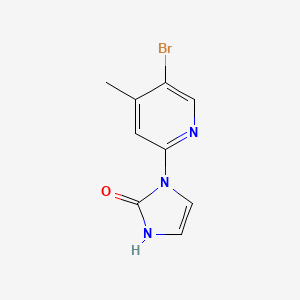
5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine: is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine and 3-phenylpropylamine.
Nucleophilic Substitution: The 2,4,6-trichloropyrimidine undergoes nucleophilic substitution with 3-phenylpropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Reaction Conditions: The reaction is typically performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: Using batch reactors for smaller quantities or continuous flow reactors for large-scale production to maintain consistent reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylpropyl group, potentially yielding amines or alcohols.
Substitution: The compound can participate in various substitution reactions, especially at the amino groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpropyl group can yield benzaldehyde or benzoic acid, while reduction of the pyrimidine ring can produce various substituted amines.
科学的研究の応用
Chemistry
In chemistry, 5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of pyrimidines are often explored for their potential therapeutic properties. This compound may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine involves its interaction with specific molecular targets. The phenylpropyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins or enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
DNA/RNA: It can intercalate into DNA or RNA, affecting their structure and function.
Cell Signaling Pathways: The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules.
類似化合物との比較
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns on the pyrimidine ring.
Phenylpropyl Derivatives: Compounds with a phenylpropyl group attached to different heterocyclic rings.
Uniqueness
5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine is unique due to the combination of the phenylpropyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
1597-02-0 |
|---|---|
分子式 |
C13H17N5 |
分子量 |
243.31 g/mol |
IUPAC名 |
5-(3-phenylpropyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H17N5/c14-11-10(12(15)18-13(16)17-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H6,14,15,16,17,18) |
InChIキー |
OAKGJEWLERVOJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC2=C(N=C(N=C2N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)




![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)


![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)


